1,5-Dibromo-2,4-pentanedione

Description

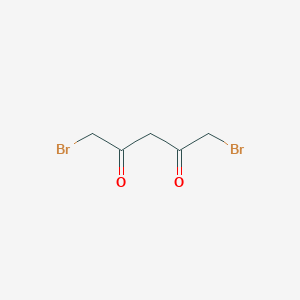

Structure

2D Structure

3D Structure

Properties

CAS No. |

68864-57-3 |

|---|---|

Molecular Formula |

C5H6Br2O2 |

Molecular Weight |

257.91 g/mol |

IUPAC Name |

1,5-dibromopentane-2,4-dione |

InChI |

InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |

InChI Key |

YEQQPGHXABHYPF-UHFFFAOYSA-N |

SMILES |

C(C(=O)CBr)C(=O)CBr |

Canonical SMILES |

C(C(=O)CBr)C(=O)CBr |

Synonyms |

1,5-Dibromoacetylacetone |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dibromo 2,4 Pentanedione

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of bromine atoms onto a 2,4-pentanedione precursor. These approaches are often straightforward but can be complicated by the inherent reactivity of the dione (B5365651) system, which can lead to a mixture of products.

Bromination of 2,4-Pentanedione Precursors

The direct reaction of 2,4-pentanedione with molecular bromine is a conventional method for preparing brominated derivatives. However, achieving selective bromination at the terminal methyl groups (C1 and C5) to yield 1,5-dibromo-2,4-pentanedione can be challenging. The central carbon (C3) is also susceptible to electrophilic attack, potentially leading to the formation of 3-bromo- (B131339) and 3,3-dibromo-2,4-pentanedione as byproducts. The reaction conditions, such as solvent and temperature, play a crucial role in directing the regioselectivity of the bromination.

| Reactant | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Notes |

| 2,4-Pentanedione | Molecular Bromine (Br₂) | Carbon tetrachloride, Acetic acid | 0 - 25 | Mixture of brominated pentanediones | Poor selectivity is a significant drawback. |

Utilization of Brominating Reagents

To overcome the selectivity issues associated with molecular bromine, various alternative brominating reagents have been employed. These reagents can offer milder reaction conditions and improved control over the bromination process.

Tetramethylammonium tribromide (TMAT) is a solid, stable, and safer alternative to liquid bromine. It serves as an electrophilic bromine source and has been utilized for the bromination of a variety of organic substrates. While specific studies on the reaction of TMAT with 2,4-pentanedione to exclusively form this compound are not extensively detailed in readily available literature, the general reactivity of such reagents with β-dicarbonyl compounds suggests its potential for this transformation. The reaction would likely proceed under milder conditions compared to molecular bromine, potentially offering better control over the product distribution. The synthesis of TMAT itself can be achieved through environmentally cleaner, biomimetic processes.

| Substrate | Brominating Agent | Reaction Conditions | Product |

| Activated Aromatics | Tetramethylammonium Tribromide (TMAT) | Solvent-free, thermal or microwave | Brominated aromatic compounds |

| Imidazole | Tetramethylammonium Tribromide (TMAT) | Solvent-free, thermal or microwave | Brominated imidazole |

The table demonstrates the general applicability of TMAT as a brominating agent for various substrates under environmentally friendly conditions.

The use of metal complexes of 2,4-pentanedione, such as bis(acetylacetonato)copper(II), can influence the outcome of bromination reactions. The reaction of bis(acetylacetonato)copper(II) with bromine has been investigated, and it has been shown that the acetylacetonate (B107027) ligand undergoes bromination. However, this reaction leads to the cleavage of the chelate ring and the formation of 3-bromoacetylacetone and subsequently 3,3-dibromoacetylacetone, rather than the desired this compound. The copper(II) ion is thought to potentially catalyze the bromination steps. This method highlights the complex role that metal coordination can play in directing the reactivity of the dione ligand.

| Reactant | Reagent | Solvent | Products | Reference |

| Bis(acetylacetonato)copper(II) | Bromine | Dichloromethane | 3-Bromoacetylacetone, 3,3-Dibromoacetylacetone, Copper(I) bromide, Copper(II) bromide |

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the construction of the carbon skeleton with pre-installed functional groups that can be subsequently converted to the desired product.

Decarboxylation of Substituted β-Keto Esters

An alternative strategy for the synthesis of this compound could involve the decarboxylation of a suitably substituted β-keto ester. This synthetic approach would begin with a precursor molecule that already contains the dibrominated carbon framework. For instance, a hypothetical precursor such as ethyl 2,4-dibromo-3-oxobutanoate could, upon hydrolysis and subsequent decarboxylation, yield the target molecule. While this specific route is not explicitly detailed in the provided search results, the general principle of synthesizing ketones through the decarboxylation of β-keto acids is a well-established transformation in organic chemistry. A related process, known as bromo-decarboxylation, has been successfully applied to the synthesis of brominated 2-pyrones from 2-pyrone-carboxylic acids using N-bromosuccinimide (NBS). This demonstrates the feasibility of combining bromination and decarboxylation steps to achieve the synthesis of complex brominated compounds.

| Precursor Type | Key Transformation | Potential Product |

| Substituted β-Keto Ester | Hydrolysis and Decarboxylation | Ketone |

| 2-Pyrone-carboxylic acid | Bromo-decarboxylation | Bromo-2-pyrone |

Synthesis of this compound from 3-Carbethoxy-2,4-pentanedione Derivatives Not Documented in Available Scientific Literature

A thorough review of available scientific literature and chemical databases did not yield any specific methods for the synthesis of this compound starting from 3-carbethoxy-2,4-pentanedione derivatives. While various synthetic routes exist for halogenated derivatives of 2,4-pentanedione, the direct or multi-step conversion from a 3-carbethoxy substituted precursor to the 1,5-dibrominated product is not described in the surveyed resources.

Research into the synthesis of halogenated β-dicarbonyl compounds typically involves the direct halogenation of the parent diketone or related enol ethers and enolates. The presence of a carbethoxy group at the 3-position of 2,4-pentanedione would significantly influence the reactivity of the molecule, particularly the acidity of the α-protons and the electron density of the methylene (B1212753) carbons, which are the typical sites of halogenation.

Further investigation into analogous reactions or theoretical synthetic pathways would be required to establish a viable route for this transformation. However, based on current documented methodologies, there is no established protocol to report.

Therefore, detailed research findings and data tables for the synthesis of this compound from 3-carbethoxy-2,4-pentanedione derivatives cannot be provided.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 2,4 Pentanedione

Enolization and Tautomeric Equilibria in Halogenated β-Diketones

β-Diketones, including 1,5-dibromo-2,4-pentanedione, exhibit keto-enol tautomerism, where the compound exists as an equilibrium mixture of a diketo form and an enol form. mdpi.comresearchgate.net The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond. researchgate.net The position of this equilibrium is influenced by several factors, including the structure of the diketone, the solvent, and the temperature. mdpi.comresearchgate.net

| Factor | Influence on Equilibrium | Example/Note |

|---|---|---|

| Structure | Electron-withdrawing substituents can favor the enol form. Steric hindrance can also affect the equilibrium. researchgate.net | The presence of bromine atoms in this compound is expected to influence its enol content. nih.gov |

| Solvent | The polarity of the solvent can shift the equilibrium. mdpi.com | Nonpolar solvents often favor the enol form due to the intramolecular hydrogen bond. |

| Temperature | Changes in temperature can alter the position of the equilibrium. researchgate.net | The enol content of 2,4-pentanedione decreases at higher temperatures. mdpi.com |

Nucleophilic Substitution Reactions

Displacement of Bromine Atoms

The bromine atoms in this compound are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups. The carbon atoms attached to the bromine atoms are electrophilic and are thus targets for nucleophilic attack. The general mechanism for nucleophilic substitution at a saturated carbon atom can proceed through either an SN1 or SN2 pathway, depending on the substrate, nucleophile, leaving group, and solvent. Given the structure of this compound, SN2 reactions are likely to be a prevalent pathway for the displacement of the primary bromine atoms.

Reactivity with Nitrogen-Containing Nucleophiles in Heterocyclization

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. organic-chemistry.org The reaction with dinucleophiles, such as hydrazines and other nitrogen-containing reagents, can lead to the formation of five- or six-membered rings. For instance, the reaction with hydrazine (B178648) derivatives can yield pyrazoles. mdpi.com The mechanism of these heterocyclization reactions typically involves a sequence of nucleophilic substitution and condensation steps. The nitrogen nucleophile first displaces one of the bromine atoms, followed by an intramolecular reaction of the second nucleophilic nitrogen with the remaining electrophilic center (the other carbon bearing a bromine or a carbonyl carbon) to form the heterocyclic ring.

For example, the condensation of a hydrazide with 2,4-pentanedione can lead to the formation of a 3,5-dimethylpyrazole (B48361) ring. ktu.edu While this example does not use the dibrominated analog, it illustrates the general reactivity pattern. The presence of the two bromine atoms in this compound provides two reactive sites for cyclization, making it a versatile building block in heterocyclic synthesis.

Reactivity with Other Heteroatom Nucleophiles

Similar to its reactions with nitrogen nucleophiles, this compound can react with other heteroatom nucleophiles, such as those containing sulfur or oxygen. These reactions can lead to the formation of heterocycles containing these atoms. For example, reactions with thiourea (B124793) or its derivatives could potentially lead to the formation of thiazole (B1198619) rings, although specific examples with this compound were not found in the provided search results. The general principle involves the nucleophilic attack of the heteroatom on the electrophilic carbon bearing the bromine atom, followed by a cyclization step.

Electrophilic and Radical Reactions

While the primary reactivity of this compound is centered around nucleophilic substitution at the carbon-bromine bonds, the diketone moiety can also participate in other types of reactions. The enol form of the diketone has a nucleophilic double bond that could potentially react with electrophiles. However, the electron-withdrawing effect of the bromine atoms would likely decrease the nucleophilicity of the enol, making electrophilic attack less favorable compared to the parent 2,4-pentanedione.

Radical reactions involving this compound are also conceivable. The carbon-bromine bonds can undergo homolytic cleavage under certain conditions, such as exposure to UV light or radical initiators, to form carbon-centered radicals. These radicals could then participate in various radical reactions, including addition to alkenes or polymerization processes. google.comopenstax.org The stability of the resulting radical intermediate would play a crucial role in determining the feasibility of such reactions. pearson.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions of this compound will depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. For nucleophilic substitution reactions, the rate law will be determined by the mechanism (SN1 or SN2). For SN2 reactions, the rate would be expected to be first order in both the diketone and the nucleophile.

Thermodynamically, the stability of the products relative to the reactants will determine the position of the equilibrium. In heterocyclization reactions, the formation of a stable aromatic heterocyclic ring provides a strong thermodynamic driving force for the reaction. The enthalpy of reaction for the tautomerization of the parent 2,4-pentanedione (keto to enol) has been calculated, with the enol form being more stable. researchgate.net The presence of the bromine atoms in this compound will influence the thermodynamics of its reactions, primarily through their inductive effects and their role as good leaving groups in substitution reactions. smolecule.com

| Reaction Type | Key Reactants | Major Products | Mechanistic Notes |

|---|---|---|---|

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Substituted pentanediones | Likely proceeds via an SN2 mechanism at the primary carbons. libretexts.org |

| Heterocyclization | Nitrogen-containing dinucleophiles (e.g., hydrazine) | Pyrazoles and other heterocycles | Involves sequential nucleophilic substitution and condensation. mdpi.com |

| Radical Reactions | Radical initiators | Various radical-derived products | Initiated by homolytic cleavage of the C-Br bond. openstax.org |

Applications in Advanced Organic Synthesis and Material Science

Heterocyclic Compound Synthesis

The strategic placement of reactive sites in 1,5-dibromo-2,4-pentanedione facilitates its use as a key precursor in the synthesis of a wide array of heterocyclic systems. The dicarbonyl moiety and the two primary alkyl bromide functionalities can participate in various cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings.

Formation of Pyrazoles and Pyrazolines

Pyrazoles and their partially saturated analogs, pyrazolines, are significant classes of nitrogen-containing heterocyclic compounds with diverse applications. The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. encyclopedia.pubmdpi.com In this context, this compound can serve as the 1,3-dicarbonyl component.

The reaction of this compound with hydrazine or substituted hydrazines leads to the formation of 3,5-bis(bromomethyl)pyrazoles. msu.edu This reaction proceeds through a cyclocondensation mechanism where the hydrazine nucleophilically attacks the carbonyl groups of the diketone, followed by dehydration to form the aromatic pyrazole ring. The resulting 3,5-bis(bromomethyl)pyrazole retains the reactive bromomethyl side chains, which can be further functionalized, making it a valuable intermediate for more complex molecules. msu.eduolemiss.edu

The general synthetic approach is outlined below:

Table 1: Synthesis of 3,5-bis(bromomethyl)pyrazole from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine (or substituted hydrazine) | 3,5-bis(bromomethyl)pyrazole | Cyclocondensation |

Construction of Thiazoles and Thiazoline (B8809763) Derivatives

Thiazole (B1198619) and thiazoline moieties are present in numerous biologically active compounds and functional materials. nih.govbepls.com The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govorganic-chemistry.org

This compound, with its α-bromo-ketone functionalities, is a suitable substrate for the Hantzsch synthesis. For instance, its reaction with thiourea can lead to the formation of thiazole derivatives. msu.edu In a specific example, the reaction of this compound with thiourea can result in the formation of a dithiazolylmethane derivative, specifically the hydrobromide salt of 2,2'-diamino-dithiazolyl-4,4'-methane. msu.edu This transformation involves both the addition at the carbonyl carbons and nucleophilic substitution of the bromine atoms. msu.edu

Table 2: Synthesis of a Dithiazolylmethane Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiourea | Hydrobromide salt of 2,2'-diamino-dithiazolyl-4,4'-methane |

Synthesis of Pyridines, Pyrimidines, and Triazines

The synthesis of six-membered heterocyclic rings such as pyridines, pyrimidines, and triazines can also be accomplished using 1,5-dicarbonyl compounds as precursors. core.ac.ukbaranlab.orgorganic-chemistry.orgosi.lv

Pyridines: The synthesis of pyridines can be achieved through the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.orgnih.govclockss.org While direct reactions with this compound are not extensively detailed in the provided context, its precursor, 2,4-pentanedione, is a common starting material for pyridine (B92270) synthesis. clockss.org

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the reaction of a 1,3-dicarbonyl compound with a reagent containing a N-C-N fragment, such as urea (B33335) or amidines. organic-chemistry.orgresearchgate.net For example, 2,4-pentanedione reacts with urea under acidic conditions to form 4,6-dimethylpyrimidin-2-ol, a precursor to other pyrimidine derivatives. researchgate.net The presence of the bromo substituents in this compound offers potential for the synthesis of pyrimidines with functionalized side chains.

Triazines: The construction of triazine rings can be accomplished through various cyclization strategies. osi.lvnih.gov One approach involves the reaction of dicarbonyl compounds with reagents that provide the requisite nitrogen atoms. For instance, nih.govCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyrimidines can be synthesized via a three-component reaction involving a β-dicarbonyl compound, an aldehyde, and 3-amino-1,2,4-triazole derivatives. nih.gov

Multi-component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The diverse reactivity of this compound makes it a suitable candidate for designing MCRs to generate intricate molecular scaffolds.

For example, a one-pot, three-component reaction for the synthesis of polysubstituted pyridines can be achieved by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Similarly, novel thiazole derivatives have been prepared via a one-pot, three-component reaction involving a starting precursor, thiosemicarbazide, and phenacyl bromides. nih.gov These examples highlight the potential for this compound to be employed in MCRs to build complex heterocyclic systems in a highly efficient manner.

Functionalization and Derivatization Strategies

The reactivity of this compound is not limited to the construction of heterocyclic rings. The bromine atoms and the dicarbonyl core provide handles for a variety of functionalization and derivatization reactions, allowing for the introduction of new chemical entities and the modification of the molecule's properties.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. alevelchemistry.co.uknankai.edu.cnnih.gov this compound offers multiple pathways for C-C bond formation.

The enolate ions generated by the deprotonation of the α-carbons can act as nucleophiles in reactions with various electrophiles. Although the central carbon is often more reactive in the parent 2,4-pentanedione, the bromo substituents in this compound can influence the regioselectivity of these reactions. smolecule.com

Furthermore, the bromine atoms can be displaced by carbon nucleophiles in substitution reactions. For example, Grignard reagents or organocuprates could potentially react with this compound to form new carbon-carbon bonds, although specific examples are not detailed in the provided search results. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important C-C bond-forming reaction. alevelchemistry.co.uk While this compound itself is not an α,β-unsaturated system, it can be a precursor to molecules that are.

Synthesis of Chiral Derivatives (referencing 2,4-pentanedione derivatives)

The synthesis of chiral derivatives starting from or incorporating the this compound scaffold is a nuanced area of organic chemistry. While direct asymmetric synthesis of this specific compound is not widely documented, the principles for creating such chirality can be inferred from the extensive research on its parent compound, 2,4-pentanedione. The strategies generally involve introducing chirality to the 2,4-pentanedione backbone, which could then theoretically undergo regioselective bromination.

Several established methods are employed to generate chiral derivatives of 2,4-pentanedione, which serve as foundational pathways. One prominent approach is the use of chiral catalysts in reactions involving the dione (B5365651). For instance, chiral squaramide derivatives have proven to be highly effective hydrogen bond donor catalysts for the conjugate addition of 2,4-pentanedione to substrates like β-nitrostyrene, yielding products with excellent enantioselectivity (up to 98% ee). nih.gov Another method involves the synthesis of chiral enaminones by reacting 2,4-pentanedione with chiral amines or amino acid esters. researchgate.net These chiral building blocks can be further modified. Additionally, enzymatic or chemo-enzymatic methods, while not detailed in the provided context, represent a powerful strategy for achieving high enantiopurity in dicarbonyl compounds.

The table below summarizes key approaches for generating chiral derivatives from the related 2,4-pentanedione.

Table 1: Synthetic Approaches for Chiral 2,4-Pentanedione Derivatives

| Method | Description | Catalyst/Reagent Example | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Addition of 2,4-pentanedione to a prochiral Michael acceptor. | (-)-Cinchonine-substituted squaramide | Up to 98% | nih.gov |

| Chiral Enaminone Formation | Condensation of 2,4-pentanedione with a chiral amine or amino acid derivative. | (R)-(1-Methyl-3-oxo-but-1-enylamino)-phenylacetic acid methyl ester | Not applicable (diastereomer formation) | researchgate.net |

Precursor in Coordination Chemistry

This compound is a valuable precursor in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. Its utility stems from the classic β-diketonate chelation motif, enhanced and electronically modified by the presence of terminal bromine atoms.

Ligand Design for Metal Complexes

Following deprotonation, this compound acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. smolecule.com This coordination behavior is characteristic of β-diketones. smolecule.com

Table 2: Comparative Properties of Acetylacetonate (B107027) vs. 1,5-Dibromo-2,4-pentanedionate Ligands

| Property | Acetylacetonate (acac) | 1,5-Dibromo-2,4-pentanedionate (dbpd) |

|---|---|---|

| Substituents | Methyl groups (-CH₃) | Bromo-methyl groups (-CH₂Br) |

| Electronic Effect | Electron-donating | Electron-withdrawing |

| Ligand Character | Primarily σ-donating, moderate π-accepting | Enhanced π-acceptor character |

| Influence on Metal Center | Stabilizes higher oxidation states | Can stabilize lower oxidation states; increases Lewis acidity of the metal |

Studies on Redox Noninnocence in Metal-Ligand Systems

A ligand is termed "redox non-innocent" when its oxidation state in a metal complex is ambiguous, meaning that redox events (oxidation or reduction) may be centered on the ligand rather than, or in addition to, the metal ion. mdpi.com While direct studies on the redox non-innocence of this compound are not extensively detailed, its electronic structure suggests a strong potential for such behavior.

Analogous systems based on the pentane-2,4-dione framework demonstrate this principle clearly. For example, cobalt complexes with pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) show that the ligand backbone can exist in multiple, stable oxidation states, including as a monoanion, dianion, trianion, and a 2-electron oxidized species. nih.govacs.org The specific oxidation state assignment of the cobalt center becomes non-trivial in these cases. nih.govacs.org Similarly, other β-diketonate ligands have been shown to be "chemically non-innocent," where they participate directly in reactions such as CO₂ activation. rsc.org

The strong electron-withdrawing nature of the bromine atoms in this compound would lower the energy of the ligand's frontier orbitals, making the ligand framework more susceptible to reduction. In complexes with redox-active transition metals (e.g., iron, cobalt, ruthenium), this creates the possibility of forming metalloradical species where both the metal and the ligand have unpaired electrons, or where the ligand is best described as being in a reduced, radical-anion state. osti.gov

Luminescent Complexes and Photophysical Properties

β-Diketones are a cornerstone of luminescent material design, particularly as ligands for lanthanide ions (Ln³⁺) such as Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.orgrsc.org In these complexes, the organic ligand functions as an "antenna." It absorbs ultraviolet light efficiently—a process that is inefficient for the bare lanthanide ion—and transfers the absorbed energy to the metal center, which then emits light via its characteristic, sharp f-f electronic transitions. rsc.orgmdpi.com This sensitization process is known as the antenna effect. mdpi.com

Halogenated β-diketones, such as the widely studied hexafluoro-2,4-pentanedione (hfpd), are particularly effective as antennas. researchgate.netresearchgate.net The introduction of halogens modifies the ligand's excited state energies, often facilitating more efficient energy transfer to the lanthanide ion and leading to brighter luminescence. Complexes of Eu³⁺ typically exhibit brilliant red light, while Tb³⁺ complexes emit in the green part of the spectrum. rsc.orgmdpi.com

This compound is a promising candidate for this application. The bromine atoms would be expected to influence the ligand's singlet and triplet excited state energies, which are critical parameters for efficient energy transfer. By tuning the ligand's electronic structure, it is possible to optimize the antenna effect for specific lanthanide ions, potentially leading to the development of novel and highly efficient luminescent materials for applications in lighting, displays, and sensors. rsc.orgrsc.org

Table 3: Photophysical Properties of Representative Lanthanide β-Diketonate Complexes

| Complex Type | Primary Ligand | Metal Ion | Key Emission Peak (nm) | Emission Color | Reference |

|---|---|---|---|---|---|

| Ternary Complex | 3-Benzylidene-2,4-pentanedione | Eu³⁺ | 619 (⁵D₀ → ⁷F₂) | Red | mdpi.com |

| Ternary Complex | Dibenzoylmethane (DBM) | Sm³⁺ | 648 (⁴G₅/₂ → ⁶H₉/₂) | Orange-Red | researchgate.net |

| Ternary Complex | Fluorinated β-diketone | Tb³⁺ | 546 (⁵D₄ → ⁷F₅) | Green | rsc.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | dbpd |

| 2,4-Pentanedione | Acetylacetone, acac |

| β-Nitrostyrene | - |

| Squaramide | - |

| Enaminone | - |

| Pantoyl-naphthylethylamine | PNEA |

| 1,1,1-Trifluoro-2,4-pentanedione | - |

| Pentane-2,4-dione bis(S-methylisothiosemicarbazone) | PBIT |

| Europium | Eu |

| Terbium | Tb |

| Samarium | Sm |

| Dysprosium | Dy |

| Hexafluoro-2,4-pentanedione | hfpd |

| 3-Benzylidene-2,4-pentanedione | - |

Computational and Theoretical Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. rsc.org Unlike quantum calculations that often focus on static, minimum-energy structures, MD provides a picture of the dynamic behavior of a system at a given temperature. rsc.org

For 1,5-Dibromo-2,4-pentanedione, MD simulations could be employed to study several phenomena:

Conformational Dynamics: To explore the flexibility of the molecule and the transitions between different conformers in the gas phase or in solution.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent structure around the solute and how solvent interactions influence the molecule's conformation and tautomeric equilibrium.

Intermolecular Interactions: In simulations with multiple molecules of this compound, MD can shed light on how they interact with each other, providing insights into the initial stages of aggregation or crystal formation. This is particularly relevant for studying the formation of halogen bonds in the condensed phase. nih.gov

MD simulations of halogenated inhibitors interacting with biological targets have demonstrated the importance of specific interactions, like halogen bonding, in determining binding affinity and geometry. nih.gov Similar studies could probe the interactions of this compound with other molecules.

Mechanistic Pathways Elucidation

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For reactions involving this compound, DFT is the workhorse method for mechanistic studies. nih.gov For example, computational studies could:

Investigate Synthesis: Model the stepwise bromination of 2,4-pentanedione to understand the factors controlling the regioselectivity that leads to the 1,5-dibromo product.

Analyze Subsequent Reactions: Elucidate the mechanisms of reactions where this compound is a precursor, such as cyclization reactions to form heterocyclic compounds. This would involve locating the transition state for the key bond-forming steps.

Study Halogen Transfer: Model atom transfer reactions, which are relevant for halogenated compounds, to predict their feasibility and kinetics. rsc.org

Computational studies on nucleophilic addition to carbonyl groups have provided deep insights into reaction pathways and stereoselectivity, and similar approaches could be applied to reactions at the carbonyl centers of this compound. academie-sciences.fr

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the structure of molecules in the condensed phase, molecular recognition, and self-assembly. For this compound, the most significant NCI is halogen bonding (XB). nih.gov A halogen bond is a directional interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophile (like a lone pair or a π-system). rsc.org

Computational methods are essential for identifying and characterizing these interactions:

Molecular Electrostatic Potential (MEP) Analysis: As mentioned earlier, MEP surfaces are used to locate the σ-hole on the bromine atoms, which appears as a region of positive electrostatic potential along the extension of the C-Br bond.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) between interacting atoms. The presence of a BCP between a bromine and a nucleophilic atom is a key indicator of a halogen bond. nih.govbeilstein-journals.org

Non-Covalent Interaction (NCI) Index: This is a visualization technique that highlights regions of space involved in non-covalent interactions, distinguishing between attractive (e.g., halogen or hydrogen bonds) and repulsive forces.

These analyses would be crucial for understanding the crystal packing of this compound and for designing supramolecular structures based on this building block. Computational studies have shown that halogen bonds can be comparable in strength to hydrogen bonds and are highly directional, making them valuable in crystal engineering. nih.gov

| Method | Descriptor | Significance for Halogen Bonding |

|---|---|---|

| MEP | Vs,max | Magnitude of the positive potential at the σ-hole; correlates with XB strength. |

| Geometry | R(C-Br···Nu) Angle | Highly linear, typically > 165°, indicating high directionality. |

| Geometry | d(Br···Nu) Distance | Shorter than the sum of the van der Waals radii of Br and the nucleophile (Nu). |

| QTAIM | Bond Critical Point (BCP) | Presence of a BCP between Br and Nu confirms an interaction path. |

| QTAIM | Electron Density at BCP (ρ) | Small positive value, indicates a non-covalent interaction. |

Halogen Bonding Interactions

The presence of two bromine atoms in this compound makes it a prime candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules.

Theoretical studies on similar brominated organic molecules indicate that these interactions play a significant role in their supramolecular assembly. The strength and geometry of these bonds are influenced by the electronic environment of the bromine atom. Computational models predict that C-Br···O and C-Br···N interactions are particularly significant, with typical bond distances and angles that can be estimated through quantum chemical calculations. These interactions are fundamental in directing the crystal packing of brominated compounds.

Below is a table of representative halogen bonding parameters derived from computational studies of analogous brominated compounds.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | Bromine | Oxygen | 3.0 - 3.5 | 160 - 180 |

| Halogen Bond | Bromine | Nitrogen | 2.8 - 3.3 | 165 - 180 |

| Halogen Bond | Bromine | Bromine | 3.3 - 3.8 | 140 - 160 |

Hydrogen Bonding Networks

Hydrogen bonding is another critical non-covalent interaction influencing the structure of this compound, particularly in its enol tautomeric form. The enol form possesses a hydroxyl group that can act as a hydrogen bond donor and a carbonyl group that can act as an acceptor.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

DFT calculations can provide accurate predictions of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). By calculating the vibrational modes, a theoretical IR spectrum can be generated, which helps in assigning the peaks observed in an experimental spectrum to specific molecular motions. Similarly, theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure and to study conformational or tautomeric equilibria.

The following table presents predicted spectroscopic data for this compound based on DFT calculations of analogous brominated ketones and β-dicarbonyls.

| Spectroscopy Type | Tautomer | Predicted Data |

| IR (cm⁻¹) | Keto | C=O stretch: ~1720, C-Br stretch: ~600 |

| IR (cm⁻¹) | Enol | O-H stretch: ~3200 (broad), C=O stretch: ~1650 |

| ¹H NMR (ppm) | Keto | CH₂: ~4.0, CH₂Br: ~4.5 |

| ¹H NMR (ppm) | Enol | CH: ~6.0, OH: ~15.0, CH₂Br: ~4.3 |

| ¹³C NMR (ppm) | Keto | C=O: ~200, CH₂: ~50, CH₂Br: ~30 |

| ¹³C NMR (ppm) | Enol | C=O: ~190, C-O: ~180, CH: ~100, CH₂Br: ~28 |

Conformational Analysis and Tautomeric Preferences

This compound can exist in different conformations and tautomeric forms. The primary tautomeric equilibrium is between the diketo and the enol forms. libretexts.org

Computational studies consistently show that for many β-dicarbonyl compounds, the enol tautomer is significantly more stable than the diketo form, especially in the gas phase and in non-polar solvents. libretexts.org This preference is largely attributed to two factors: the formation of a strong intramolecular hydrogen bond and the creation of a conjugated π-system, both of which are present in the enol form but not the diketo form. libretexts.org

The presence of the bulky and electronegative bromine atoms at the 1 and 5 positions can influence this equilibrium. Theoretical calculations can quantify the energy difference between the tautomers and the rotational barriers between different conformers. For this compound, the enol form is predicted to be the dominant tautomer under most conditions due to the powerful stabilizing effect of the intramolecular hydrogen bond. The bromomethyl groups can rotate, leading to different conformers, with the lowest energy conformation being the one that minimizes steric hindrance.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

While traditional methods for the synthesis of 1,5-dibromo-2,4-pentanedione often rely on the direct bromination of 2,4-pentanedione, these approaches can suffer from a lack of regioselectivity, leading to a mixture of products. smolecule.com Future research is geared towards the development of more sophisticated and efficient synthetic routes that offer greater control over the bromination process.

Key Research Thrusts:

Catalytic Systems: The exploration of novel catalytic systems is a primary focus. This includes the use of metal-based catalysts and organocatalysts to achieve selective bromination at the 1 and 5 positions of the pentanedione backbone. The goal is to develop methodologies that are not only highly selective but also operate under milder reaction conditions, reducing the environmental impact.

Alternative Brominating Agents: Research into alternative brominating agents beyond molecular bromine is crucial. This includes the investigation of N-bromosuccinimide (NBS) and other N-bromo reagents in conjunction with catalysts to improve selectivity and reduce the formation of byproducts. smolecule.com

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Method | Brominating Agent | Key Advantages | Key Challenges |

|---|---|---|---|

| Traditional Bromination | Molecular Bromine (Br₂) | Readily available reagent. | Poor regioselectivity, formation of polybrominated byproducts, hazardous. smolecule.com |

| Catalytic Bromination | NBS, other N-bromo reagents | Potentially higher regioselectivity, milder reaction conditions. | Catalyst development and optimization are required. |

| Flow Chemistry | Various | Enhanced safety, precise control, improved scalability. | Initial setup costs and process optimization. |

Exploration of Catalytic Applications

The bifunctional nature of this compound makes it a highly attractive precursor for the synthesis of novel ligands and catalysts. Its ability to coordinate with metal centers through the diketone moiety, combined with the reactivity of the terminal bromine atoms, opens up a wide range of possibilities in catalysis.

The compound serves as a versatile synthetic intermediate for various catalytic transformations. smolecule.com Its dual electrophilic nature, stemming from both the bromine substituents and the carbonyl groups, makes it an ideal substrate for transition metal-catalyzed processes. smolecule.com

A significant area of application is in the synthesis of heterocyclic compounds. For instance, it is a key building block in the Hantzsch thiazole (B1198619) synthesis, reacting with thioamides or thioureas to form biologically active thiazole derivatives. smolecule.com

Future Catalytic Research Directions:

Asymmetric Catalysis: Designing chiral ligands from this compound for use in asymmetric catalysis is a promising avenue. The synthesis of enantiomerically pure products is of paramount importance in the pharmaceutical and fine chemical industries.

Tandem Catalysis: The two reactive bromine atoms allow for sequential or tandem catalytic reactions. This could lead to the efficient construction of complex molecules in a single pot, reducing waste and improving atom economy.

Heterogeneous Catalysis: Immobilizing catalysts derived from this compound onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications.

Integration into Supramolecular Chemistry

The presence of two bromine atoms in this compound makes it an excellent candidate for constructing complex supramolecular assemblies through halogen bonding. Halogen bonding is a highly directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen to form predictable and stable structures. researchgate.netnih.govrsc.org This opens up possibilities for the rational design of co-crystals, liquid crystals, and other organized molecular systems.

Table 2: Potential Halogen Bonding Interactions with this compound

| Halogen Bond Donor | Potential Halogen Bond Acceptor | Resulting Supramolecular Motif | Potential Application |

|---|---|---|---|

| C-Br of this compound | Nitrogen atom of a pyridine (B92270) derivative | Linear or zigzag chains | Crystal engineering, liquid crystals |

| C-Br of this compound | Oxygen atom of a carboxylate or amide | Sheet-like structures | Design of functional co-crystals |

Advanced Material Science Applications

While direct applications of this compound in material science are still emerging, its structure suggests significant potential as a monomer or cross-linking agent in the synthesis of functional polymers and materials. The reactivity of the bromine atoms allows for polymerization through various coupling reactions, while the diketone moiety can be used to chelate metal ions, introducing interesting optical, electronic, or magnetic properties into the resulting materials.

Potential Material Science Applications:

Functional Polymers: The compound could be used to synthesize polymers with tailored properties. For example, polymers containing the diketone unit could be used as chelating resins for heavy metal removal or as platforms for catalysis.

Metal-Organic Frameworks (MOFs): The diketone functionality can act as a linker to connect metal nodes, potentially forming porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Flame Retardant Materials: Brominated compounds are well-known for their flame-retardant properties. Incorporating this compound into polymer backbones could enhance their fire resistance.

Bio-inspired Chemical Transformations

Nature provides a rich source of inspiration for the development of new chemical reactions and synthetic strategies. The structure of this compound is reminiscent of polyketide natural products, which are synthesized in nature through iterative Claisen condensations. rsc.orgfrontiersin.org This similarity suggests that this compound could be a valuable tool in the biomimetic synthesis of complex natural products and their analogues.

Emerging Bio-inspired Research Areas:

Biomimetic Cyclizations: The compound could be used as a starting material in biomimetic cyclization reactions to construct complex ring systems found in natural products. The bromine atoms can serve as leaving groups or as handles for further functionalization.

Enzymatic Transformations: Exploring the use of enzymes to selectively modify this compound could lead to the development of green and highly selective synthetic methods. For example, enzymes could be used to catalyze stereoselective reductions of the ketone groups or selective dehalogenation reactions.

Polyketide Synthesis: The iterative nature of polyketide biosynthesis can be mimicked in the laboratory to create libraries of complex molecules with diverse biological activities. rsc.orgfrontiersin.org this compound could serve as a key building block in such iterative synthetic strategies.

Q & A

Q. How should researchers resolve contradictions in reported bromination efficiencies for 2,4-pentanedione derivatives?

- Methodological Answer : Replicate studies under standardized conditions (e.g., solvent purity, humidity control). Use isotopic labeling () to trace substitution pathways. Publish raw datasets and statistical analyses (e.g., ANOVA) to identify confounding variables like trace metal impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.